molecular formula C30H41F2N5O2 B584407 N-Formyl Maraviroc-d6 CAS No. 1346597-31-6

N-Formyl Maraviroc-d6

Cat. No.: B584407
CAS No.: 1346597-31-6
M. Wt: 547.724
InChI Key: VOAHTIZOTHESLT-KFMTUYIGSA-N
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Description

N-Formyl Maraviroc-d6 ( 1346597-31-6) is a deuterium-labelled compound primarily used as an analytical standard and a labelled impurity in pharmaceutical research . With a molecular formula of C₃₀H₃₅D₆F₂N₅O₂ and a molecular weight of 547.71 g/mol, this chemical serves as a critical reference material for the analysis of its parent drug, Maraviroc . Maraviroc is an antiretroviral medication used in HIV treatment, and the deuterated, N-formyl impurity is essential for conducting precise bioanalytical studies . In laboratory settings, this stable isotope-labelled analog is invaluable for quantitative analysis using techniques such as mass spectrometry. The incorporation of six deuterium atoms (d6) provides a distinct mass shift from the non-labelled compound, enabling accurate tracking, metabolism studies, and the development and validation of analytical methods . Researchers utilize it as an internal standard to ensure accuracy in quantifying Maraviroc and its related substances in complex biological matrices. It is categorized among fine chemicals, chiral standards, and stable isotopes . The recommended storage condition for this reagent is in a refrigerator at 2-8°C to ensure long-term stability . It is supplied with a purity of over 98% and is intended for use by qualified researchers in a controlled laboratory environment . This product is designated "For Research Use Only (RUO)," meaning it is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

1346597-31-6

Molecular Formula

C30H41F2N5O2

Molecular Weight

547.724

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3

InChI Key

VOAHTIZOTHESLT-KFMTUYIGSA-N

SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Synonyms

4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation

Advanced Synthetic Approaches to Formylated Derivatives

The generation of N-Formyl Maraviroc-d6 presupposes the availability of its deuterated precursor, Maraviroc-d6. The synthesis of the parent compound, Maraviroc, is a convergent process involving the assembly of three key fragments: a 4,4-difluorocyclohexane carboxylic acid moiety, a phenylpropyl linker derived from (S)-β-phenylalanine, and a triazole-substituted tropane (B1204802) end unit. nih.govgoogle.com

To produce the deuterated analog, Maraviroc-d6, the synthetic strategy is adapted to incorporate deuterium (B1214612) atoms at specific positions. The formal chemical name of Maraviroc-d6 is 4,4-difluoro-N-((S)-3-((1R,3R,5S)-3-(3-methyl-5-(propan-2-yl-1,1,1,3,3,3-d6)-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclohexane-1-carboxamide, which confirms that the six deuterium atoms are located on the two methyl groups of the isopropyl moiety attached to the triazole ring. caymanchem.com This necessitates the use of a deuterated starting material during the construction of the triazole fragment.

The final step in the synthesis is the N-formylation of the secondary amine on the tropane ring of Maraviroc-d6. This transformation can be achieved using various established formylating agents. One common and straightforward method involves heating the amine with formic acid under solvent-free conditions. nih.govresearchgate.net This reaction directly converts the secondary amine into the corresponding N-formyl derivative, yielding this compound.

Deuterium labeling is a critical technique for producing internal standards for pharmacokinetic studies and mass spectrometry analysis, where the heavier isotope allows for clear differentiation from the non-labeled drug. caymanchem.commedchemexpress.com For a complex molecule like Maraviroc, targeted derivatization is essential to ensure the label is placed at a specific, metabolically relevant, or synthetically accessible position.

The most effective strategy for synthesizing Maraviroc-d6 is not a late-stage hydrogen-deuterium exchange on the final Maraviroc molecule, but rather a de novo synthesis using an isotopically labeled building block. biomedres.us Given that the deuterium is on the isopropyl group, the synthesis would involve a deuterated precursor such as d6-acetone or d6-isopropanol. This precursor would be used to construct the 3-isopropyl-5-methyl-4H-1,2,4-triazole ring. This labeled fragment is then incorporated into the main Maraviroc structure through established synthetic routes, ensuring precise and complete deuteration at the desired location. google.comchemicalbook.com This bottom-up approach prevents non-specific labeling and scrambling of the deuterium atoms, which could occur with catalytic exchange methods on the fully assembled molecule.

Analytical Characterization and Method Development

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides unambiguous structural elucidation and confirmation of isotopic incorporation. Techniques such as NMR, Mass Spectrometry, and FTIR are indispensable for verifying the molecular integrity of N-Formyl Maraviroc-d6.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules. For isotopically labeled compounds like this compound, NMR confirms the precise location of deuterium (B1214612) atoms through the absence of corresponding proton signals.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic, aliphatic, and cycloalkyl protons. A distinct singlet, anticipated in the downfield region (δ 8.0-8.5 ppm), is indicative of the newly introduced formyl proton (-CHO). The most significant feature related to the deuteration is the absence of the characteristic doublet and septet signals corresponding to the isopropyl group protons. The incorporation of six deuterium atoms at this moiety (-(CD₃)₂) simplifies the spectrum in this region. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are utilized to assign the remaining proton and carbon signals unequivocally. ipb.pt

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium exhibit a characteristic multiplet splitting pattern due to C-D coupling and a noticeable upfield shift. The formyl group introduces a new carbonyl carbon signal typically found around 160-165 ppm.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.15s1H, Formyl proton (-CHO)
7.00-7.40mAromatic protons
3.00-4.50mAliphatic and heterocycle protons
1.00-2.50mCyclohexyl and other aliphatic protons
Absent-Isopropyl protons (-CH(CH₃)₂)

Mass spectrometry (MS) is critical for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the verification of the elemental composition. The expected monoisotopic mass of this compound (C₃₀H₃₅D₆F₂N₅O₂) is higher than that of the unlabeled parent compound, Maraviroc, due to the addition of a formyl group (CHO) and six deuterium atoms, replacing a hydrogen on the nitrogen and six hydrogens on the isopropyl group, respectively.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways, which provides further structural confirmation. nih.gov The fragmentation of this compound is expected to follow pathways similar to those of Maraviroc, involving cleavages at the amide bond and within the tropane (B1204802) and triazole moieties. nih.gov However, fragments containing the deuterated isopropyl group will exhibit a mass shift of +6 Da compared to the corresponding unlabeled fragments, confirming the location of the isotopic label. researchgate.netmdpi.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/zDescription
[M+H]⁺C₃₀H₃₆D₆F₂N₅O₂⁺548.3550Protonated molecular ion
Fragment 1C₁₉H₂₀D₆N₅O⁺358.2616Fragment containing the deuterated triazole moiety
Fragment 2C₁₁H₁₅F₂NO⁺214.1101Fragment containing the difluorocyclohexyl amide moiety

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound would display absorption bands typical of its complex structure.

Key expected absorptions include N-H stretching from the amide group, aromatic and aliphatic C-H stretching, and strong C-F stretching vibrations. The introduction of the N-formyl group provides two distinct additional peaks: a strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹ (characteristic of a tertiary amide or formamide) and a C-H stretching vibration for the formyl proton near 2820 cm⁻¹. The C-D stretching vibrations from the deuterated isopropyl group are expected around 2100-2200 cm⁻¹, a region that typically has low interference from other functional groups. instanano.com

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300MediumN-H Stretch (Amide)
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
~2820WeakFormyl C-H Stretch
2200-2100WeakC-D Stretch
~1690StrongFormyl C=O Stretch
~1650StrongAmide I C=O Stretch
1200-1000StrongC-F Stretch

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from its parent compound, potential impurities, and synthetic byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. rasayanjournal.co.in The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like methanol (B129727) or acetonitrile, run in a gradient mode to ensure efficient separation of all related substances. rasayanjournal.co.in Due to the introduction of the polar formyl group, this compound is expected to have a slightly shorter retention time than Maraviroc under typical RP-HPLC conditions. UV detection is commonly performed at a wavelength around 210 nm, where the chromophores in the molecule exhibit strong absorbance. rasayanjournal.co.in Method validation is performed to establish linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.gov

Table 4: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase APhosphate Buffer (pH adjusted)
Mobile Phase BAcetonitrile or Methanol
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature40 °C
Injection Volume10 µL
ModeGradient Elution

Due to its high molecular weight and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). However, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool for the analysis of volatile and semi-volatile species that may be present as impurities from the synthetic process. mdpi.com

This analysis is crucial for quality control, ensuring the final product is free from residual solvents (e.g., dichloromethane, ethyl acetate, hexane) or volatile reagents. nih.govmdpi.com The method typically involves headspace sampling, where the sample is heated to release volatile components into the gas phase, which are then injected into the GC system. A capillary column with a non-polar or mid-polar stationary phase is used for separation, and the mass spectrometer allows for the positive identification and quantification of any detected volatile impurities. researchgate.net

Table 5: Typical Headspace GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
ColumnDB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm)
Carrier GasHelium
Oven ProgramInitial hold at 40°C, ramp to 240°C
Injector TypeHeadspace
DetectorMass Spectrometer (MS)
Headspace Temp.80 °C
Headspace Time15 min

Metabolic Investigations and Biotransformation Pathways Pre Clinical Focus

Research into N-Formyl Maraviroc-d6 as a Potential Maraviroc Metabolite

Maraviroc is known to undergo extensive metabolism, primarily through oxidative pathways. nih.gov Research into potential, less common metabolic routes, such as N-formylation, is critical for a comprehensive understanding of a drug's disposition. The investigation of this compound centers on its possibility as a metabolite of Maraviroc.

In vitro metabolic stability assays are fundamental in drug discovery for predicting how a compound will behave in vivo. nuvisan.comcreative-bioarray.com These studies typically utilize liver-derived systems, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.com For Maraviroc, the main metabolic pathways identified are N-dealkylation and oxidation, mediated largely by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. nih.govnih.govhivclinic.caresearchgate.net

To investigate the formation of formylated species like N-Formyl Maraviroc, researchers incubate the parent drug, Maraviroc, with these biological matrices. researchgate.net The rate of disappearance of the parent compound is monitored over time to determine its metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to identify and quantify the metabolites formed. The detection of a mass corresponding to the addition of a formyl group (CHO) to the Maraviroc structure would indicate the formation of N-Formyl Maraviroc.

Table 1: Common In Vitro Systems for Metabolic Stability Assays

System Description Enzymes Present Common Use Case
Liver Microsomes Vesicles of endoplasmic reticulum from homogenized liver cells.Primarily Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).High-throughput screening for Phase I metabolic stability.
Hepatocytes Intact, viable liver cells, used in suspension or plated cultures.Comprehensive suite of Phase I and Phase II enzymes and cofactors.Predicting overall hepatic clearance and identifying a broad range of metabolites. wuxiapptec.com
S9 Fraction Supernatant from centrifuged liver homogenate.Contains both microsomal and cytosolic enzymes.Broader metabolic profiling, including some cytosolic conjugation reactions. creative-bioarray.com
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a cellular system.A single, specific enzyme.Identifying the precise enzyme responsible for a particular metabolic pathway. nih.govresearchgate.net

Once a formylated metabolite is detected, the next step is to identify the specific enzymatic pathway responsible for its formation. While CYP enzymes are the primary drivers of Maraviroc's known metabolism, researchgate.netnih.gov N-formylation can be catalyzed by different classes of enzymes, including N-formyltransferases. nih.gov These enzymes typically transfer a formyl group from a donor molecule, such as N10-formyltetrahydrofolate, to an amine acceptor. nih.gov

To pinpoint the responsible enzymes in pre-clinical systems, a series of experiments are conducted. Initially, incubations are performed with broad-spectrum enzyme inhibitors to narrow down the enzyme class. If CYP enzymes are suspected, specific chemical inhibitors or antibodies for isoforms like CYP3A4 can be used. nih.gov Further confirmation is achieved by using recombinant human enzymes expressed in systems like insect cells (Supersomes™). nih.gov Incubating Maraviroc with a panel of these individual enzymes and observing the formation of the N-formylated product can definitively identify the catalyst. This approach has been successfully used to confirm CYP3A4 as the major enzyme responsible for Maraviroc's N-dealkylation. nih.govresearchgate.net

Impact of Deuterium (B1214612) Labeling on Metabolic Fate

Deuterium labeling, where one or more hydrogen atoms in a molecule are replaced by its heavy isotope, deuterium, is a powerful tool in metabolic research. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "Kinetic Isotope Effect" (KIE), slowing the rate of metabolic reactions that involve the cleavage of that bond. nih.govnih.gov

To understand the impact of deuterium labeling on Maraviroc's metabolism, a comparative profiling study is essential. In this pre-clinical approach, both Maraviroc and its deuterated analog, Maraviroc-d6, are incubated under identical in vitro conditions (e.g., with human liver microsomes). The resulting metabolite profiles are then analyzed and compared. nih.gov

This comparison can reveal several outcomes:

Quantitative Changes: A decrease in the formation rate of a specific metabolite in the deuterated sample suggests that deuteration occurred at or near a site of metabolic attack for that pathway.

Qualitative Changes (Metabolic Shunting): If a primary metabolic pathway is slowed by deuteration, the metabolism may shift to alternative, previously minor pathways. This "metabolic shunting" can lead to a different proportion of metabolites or even the formation of novel ones. researchgate.net

For this compound, if the deuteration is located on the nitrogen-containing ring system susceptible to formylation, a reduced rate of its formation compared to a non-deuterated N-Formyl Maraviroc would be expected.

The kinetic isotope effect (KIE) is the quantitative measure of the change in reaction rate upon isotopic substitution. nih.gov It provides valuable insight into the mechanism of an enzyme-mediated reaction. A significant KIE (typically >1.5) indicates that the cleavage of the C-H/C-D bond is a rate-determining step in the metabolic process. nih.govnih.gov

In the context of this compound, researchers would precisely measure the kinetic parameters (Vmax and Km) for the formation of the N-formyl metabolite from both Maraviroc and Maraviroc-d6. nih.gov The ratio of these rates provides the KIE value. A large KIE would confirm that the deuterated site is directly involved in the enzymatic transformation, solidifying the understanding of the reaction's mechanism. nih.gov This technique has been used to successfully alter the metabolic profiles of other drugs, demonstrating its utility in creating new chemical entities with potentially improved pharmacokinetic properties. nih.govnih.gov

Table 2: Illustrative Example of Kinetic Isotope Effect on Metabolite Formation

Compound Metabolic Pathway Vmax (pmol/min/mg) Km (μM) Intrinsic Clearance (Vmax/Km) Kinetic Isotope Effect (KIE)
Maraviroc (Hypothetical) N-Formylation100205.0N/A
Maraviroc-d6 (Hypothetical) N-Formylation40202.02.5

This table is for illustrative purposes to explain the concept of KIE and does not represent actual experimental data.

Excretion and Distribution Research using Deuterated Tracers in Pre-clinical Models

Understanding where a drug and its metabolites travel in the body and how they are eliminated is a critical component of pre-clinical assessment. Deuterated compounds like this compound can serve as stable isotope tracers in these studies, allowing them to be distinguished from their endogenous or non-deuterated counterparts by mass spectrometry.

Pre-clinical studies, often conducted in rodent models like rats, are designed to map the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. iapchem.orgmdpi.com For Maraviroc, studies using radiolabeled tracers have been performed to determine its disposition. nih.gov These studies revealed that while Maraviroc is a substrate for the P-glycoprotein efflux transporter, leading to limited distribution into the central nervous system (CNS), it shows favorable distribution to gut-associated lymphoid tissue (GALT), a key site of HIV activity. nih.gov

When using a deuterated tracer in pre-clinical models, animals are administered the compound, and samples of blood, various tissues (brain, liver, lymph nodes), and excreta (urine and feces) are collected over time. mdpi.com Analysis of these samples provides a comprehensive picture of the compound's fate. Research on similar compounds shows that excretion can occur through both renal (urine) and biliary (feces) routes. iapchem.org Such studies using this compound would clarify its specific tissue penetration and primary routes of elimination from the body.

Table 3: Summary of Maraviroc Distribution in Pre-clinical Rat Models

Tissue/Compartment Relative Concentration/Distribution Implication
Central Nervous System (CNS) Limited; CSF concentrations ~10% of free plasma concentration. nih.govLow potential for CNS-specific activity or side effects.
Gut-Associated Lymphoid Tissue (GALT) Radioactivity in lymph nodes exceeded concentrations in blood. nih.govGood penetration into a key site of viral replication.
Brain Tissue Limited distribution of radioactivity. nih.govConsistent with low CNS penetration.
Thoracic Duct Contents (Lymphatic System) Concentrations similar to blood levels. nih.govIndicates absorption and distribution via the lymphatic system.

Degradation Studies and Impurity Profiling

Characterization of N-Formyl Maraviroc-d6 as a Degradation Product

This compound serves as an isotopic analog of N-Formyl Maraviroc, an impurity that can arise during the manufacturing process or upon storage of Maraviroc. Understanding its formation is crucial for controlling impurities in the final drug product.

Forced degradation studies are conducted to identify potential degradation products and understand the degradation pathways of a drug substance under accelerated or exaggerated conditions. gsconlinepress.com For Maraviroc, these studies have revealed its susceptibility to degradation under several stress conditions.

Maraviroc has been shown to be particularly sensitive to oxidative conditions. mdpi.com Studies subjecting Maraviroc to hydrogen peroxide have demonstrated significant degradation. mdpi.com Additionally, the drug degrades in acidic and alkaline environments, although it shows resistance to neutral hydrolysis. mdpi.comresearcher.life Exposure to heat, humidity, and light has also been investigated to establish a comprehensive stability profile. oup.com In one study, significant degradation was observed when Maraviroc was subjected to acid, base, and oxidative stress, while no degradation was seen under light, heat, water, and humidity. oup.com Another study found Maraviroc to be susceptible to UVA radiation and hydrogen peroxide. researchgate.net

Stress ConditionConditionsObserved Degradation
OxidativeHydrogen Peroxide (H₂O₂)Significant Degradation mdpi.com
Acidic HydrolysisHClSignificant Degradation mdpi.com
Alkaline HydrolysisNaOHResistant to degradation in some studies mdpi.com, while others showed degradation oup.com
PhotolyticUVA radiationSusceptible researchgate.net
ThermalHeatResistant oup.com
HumidityHigh HumidityResistant oup.com

The formation of N-Formyl Maraviroc is a result of specific chemical reactions involving the Maraviroc molecule. One identified pathway is the interaction with formic acid, which can be present as an impurity in pharmaceutical excipients. researchgate.net This can lead to the formylation of the secondary amine in the Maraviroc structure.

Oxidative pathways can also contribute to the formation of N-formyl impurities. These reactions can be complex and may involve the generation of reactive intermediates that subsequently react with the drug molecule. The presence of excipients can also influence degradation pathways, as they can either directly react with the drug or create a microenvironment that promotes degradation. gsconlinepress.com

Analytical Strategies for Impurity Detection and Quantification

To ensure the quality and safety of Maraviroc, robust analytical methods are required for the detection and quantification of impurities like N-Formyl Maraviroc. longdom.org

Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products. researchgate.net For Maraviroc, several reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated. researchgate.netnih.gov

These methods typically employ a C18 column and a mobile phase consisting of a buffer (such as ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.netnih.gov The methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, sensitive, accurate, and precise for their intended purpose. researchgate.netnih.gov The specificity of these methods is confirmed through forced degradation studies, where the method must be able to resolve the main drug peak from all potential degradation products. oup.com

The quantitative determination of impurities is a critical part of quality control for both the drug substance and the final pharmaceutical formulation. abrj.org Validated stability-indicating HPLC or UPLC methods are used for this purpose.

The limits of detection (LOD) and quantification (LOQ) for these methods are established to ensure that even trace levels of impurities can be accurately measured. rasayanjournal.co.in For instance, a validated UPLC method was able to quantify Maraviroc impurities with an LOQ as low as 0.0485 μg/mL. rasayanjournal.co.in The use of a deuterated standard like this compound in quantitative analysis, particularly in mass spectrometry-based methods, can improve accuracy by correcting for variability during sample preparation and analysis.

Analytical MethodParameterValueReference
UPLCLimit of Detection (LOD)0.0241 μg/mL - 0.1521 μg/mL rasayanjournal.co.in
UPLCLimit of Quantification (LOQ)0.0485 μg/mL - 0.3972 μg/mL rasayanjournal.co.in

Advanced Research Perspectives and Applications

Application in Drug Discovery and Development Research Related to Maraviroc

The primary application of N-Formyl Maraviroc-d6 lies in its utility as a sophisticated research tool in the development and analysis of Maraviroc.

Deuterated compounds are invaluable in preclinical pharmacokinetic (PK) studies, primarily when used as internal standards in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.com An internal standard is essential for accurate quantification of a drug in biological matrices by correcting for variability during sample processing and analysis. aptochem.comtexilajournal.com Stable isotopically labeled versions of the analyte, such as deuterated compounds, are considered the gold standard for internal standards because they have nearly identical physicochemical properties to the non-labeled drug. researchgate.net

In the context of Maraviroc, a deuterated version, specifically ²H₆-maraviroc, has been successfully used as an internal standard for its quantification in human plasma. nih.gov The use of a deuterated internal standard like this compound would offer similar advantages. Its key characteristics for this application are detailed in the table below.

PropertyAdvantage in PK Studies
Co-elution Elutes at the same retention time as the analyte in liquid chromatography, ensuring that both are subjected to the same matrix effects. aptochem.com
Similar Ionization Exhibits similar ionization efficiency in the mass spectrometer source, leading to more accurate and precise quantification. aptochem.com
Mass Difference The presence of deuterium (B1214612) atoms provides a distinct mass difference, allowing the mass spectrometer to differentiate between the analyte and the internal standard. aptochem.com

The application of such deuterated standards enhances the robustness and reliability of bioanalytical methods, which are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate like Maraviroc.

The study of impurities and degradation products is a cornerstone of pharmaceutical science, ensuring the safety and efficacy of medications. This compound, as a labeled impurity, plays a significant role in this area.

The formation of N-formyl impurities in drug products containing primary or secondary amines can be a result of degradation, often involving formic acid. researchgate.netnih.gov Formic acid can be a trace impurity in pharmaceutical excipients or can be generated from the degradation of these excipients. google.comnih.gov The identification and characterization of such impurities are critical for understanding the stability of a drug formulation.

Forced degradation studies are conducted on pharmaceuticals to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. oup.com In the case of Maraviroc, studies have shown its sensitivity to acid hydrolysis and oxidative conditions, leading to the formation of degradation products like its N-oxide. mdpi.com The availability of a synthesized and labeled impurity like this compound is instrumental in these studies. It can be used as a reference standard to:

Identify and quantify the N-formyl impurity in stability samples of Maraviroc.

Develop and validate stability-indicating analytical methods capable of separating the impurity from the active pharmaceutical ingredient (API) and other degradation products. oup.com

Elucidate the degradation pathways of Maraviroc, helping formulators to develop more stable drug products.

The table below summarizes the conditions under which Maraviroc has been shown to degrade.

Stress ConditionOutcome for Maraviroc
Acid Hydrolysis Sensitive, forms a known impurity. mdpi.com
Oxidative Conditions Sensitive, forms N-oxide. mdpi.com
Alkaline Hydrolysis Varies by study, some show sensitivity with unknown degradation products.
Neutral, Moisture, UV-VIS Radiation Generally found to be stable. mdpi.com

By understanding how and why impurities like N-Formyl Maraviroc are formed, pharmaceutical scientists can take steps to prevent their formation, such as by controlling the quality of excipients and optimizing manufacturing and storage conditions. researchgate.netgoogle.com

Q & A

Q. What are the foundational structural and functional characteristics of N-Formyl Maraviroc-d6 relevant to its role in chemokine receptor studies?

this compound is a deuterated isotopologue of Maraviroc, modified with an N-formyl group to enhance receptor-binding specificity. Its conformational flexibility allows selective interaction with CCR5 receptors, while the deuterium labeling improves traceability in kinetic studies (e.g., binding affinity assays) . Key structural attributes include its isotopic purity (>98%) and stereochemical configuration, which are critical for reproducibility in receptor-ligand interaction experiments .

Q. What analytical techniques are essential for validating the purity and stability of this compound in experimental settings?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.
  • Mass Spectrometry (MS) : For isotopic purity assessment and molecular weight verification.
  • High-Performance Liquid Chromatography (HPLC) : To monitor degradation products under varying storage conditions. Data discrepancies (e.g., unexpected peaks in NMR) should be resolved by cross-referencing with synthetic standards and adjusting solvent systems .

Q. How should researchers design dose-response experiments to evaluate CCR5 inhibition efficacy?

Use a tiered approach:

  • In vitro assays : Measure IC50 values using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics.
  • Control groups : Include non-deuterated Maraviroc and vehicle controls to isolate isotope effects.
  • Replicate design : At least three independent replicates per concentration to account for batch variability. Statistical analysis (e.g., ANOVA) must address outliers caused by solvent interactions or temperature fluctuations .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity across studies be systematically resolved?

Contradictions often arise from:

  • Experimental variables : Buffer pH (optimal range: 7.2–7.6) or ionic strength affecting ligand-receptor stability.
  • Instrument calibration : SPR vs. fluorescence-based assays may yield divergent KdK_d values due to sensitivity thresholds. Resolution strategy:
  • Conduct meta-analyses of raw datasets to identify confounding variables.
  • Validate findings using orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What methodologies optimize the use of this compound in pharmacokinetic (PK) studies addressing hepatic clearance?

Key considerations:

  • Isotope tracing : Leverage deuterium’s mass difference (2.014 vs. 1.0078 Da) via LC-MS/MS to distinguish parent compounds from metabolites.
  • Hepatic models : Primary hepatocyte cultures or perfused liver systems to simulate first-pass metabolism.
  • FITC conjugation : Enhances tracking in hepatic clearance studies but may alter bioavailability; control for fluorescence quenching in biological matrices .

Q. How should non-clinical toxicity studies for this compound be structured to align with regulatory guidelines?

Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Acute toxicity : Single-dose studies in rodent models (OECD 423), monitoring hepatic enzymes (ALT/AST) and renal biomarkers.
  • Subchronic toxicity : 28-day repeated dosing with histopathological analysis.
  • Ethical compliance : Adhere to protocols for humane endpoints and data transparency as per IACUC guidelines .

Data Analysis and Reporting

Q. What statistical approaches address variability in this compound’s in vivo efficacy data?

  • Mixed-effects models : Account for inter-individual variability in PK/PD parameters.
  • Bland-Altman plots : Visualize agreement between technical replicates in bioanalytical assays.
  • Power analysis : Ensure sample sizes are sufficient (n ≥ 6) to detect ≥20% effect sizes with 95% confidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.